[(2,4,5-Trifluorophenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4,5-Trifluorophenyl)methyl]hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,5-Trifluorophenyl)methyl]hydrazine typically involves the reaction of 2,4,5-trifluorobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4,5-Trifluorobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2,4,5-Trifluorophenyl)methyl]hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include azides, nitroso compounds, amines, and substituted hydrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [(2,4,5-Trifluorophenyl)methyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.
Medicine
This compound derivatives are explored for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors. The compound’s ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and agrochemicals.
Mechanism of Action
The mechanism by which [(2,4,5-Trifluorophenyl)methyl]hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- [(2,4-Difluorophenyl)methyl]hydrazine
- [(2,5-Difluorophenyl)methyl]hydrazine
- [(3,4,5-Trifluorophenyl)methyl]hydrazine
Uniqueness
[(2,4,5-Trifluorophenyl)methyl]hydrazine is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl groups at the 2, 4, and 5 positions provide a distinct electronic environment that can enhance the compound’s stability and reactivity in various applications.
Properties
Molecular Formula |
C7H7F3N2 |
---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
(2,4,5-trifluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-5-2-7(10)6(9)1-4(5)3-12-11/h1-2,12H,3,11H2 |
InChI Key |
YBWCQPDFDYASNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.